N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine
Description
N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine (CAS: 1456702-56-9) is a fluorene-based aromatic amine with the molecular formula C₄₀H₃₁N and a molecular weight of 525.69 g/mol. It is a colorless powder with a melting point of 94–96°C, soluble in nonpolar solvents like benzene and toluene but insoluble in water . Structurally, it features a central fluorene core substituted with a dimethyl group at the 9-position and a diphenyl group at the adjacent 9′-position, with an amine linkage bridging the two fluorenyl units.
Properties
IUPAC Name |
N-(9,9-diphenylfluoren-2-yl)-9,9-dimethylfluoren-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H31N/c1-39(2)35-19-11-9-17-31(35)33-23-21-29(25-37(33)39)41-30-22-24-34-32-18-10-12-20-36(32)40(38(34)26-30,27-13-5-3-6-14-27)28-15-7-4-8-16-28/h3-26,41H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWVUDKKBFWTLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC5=C(C=C4)C6=CC=CC=C6C5(C7=CC=CC=C7)C8=CC=CC=C8)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H31N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine involves several steps, typically starting with the preparation of key intermediates. One common method involves the use of a Grignard reaction, followed by reduction and arylation steps . The key intermediate, 2-bromo-9-(2,5-dimethylphenyl)-9H-fluorene, is synthesized from 2-bromo-9-fluorenone. This intermediate undergoes alkylation and cyclization through an intramolecular Friedel-Crafts alkylation to form the final product . Industrial production methods often focus on scalability and efficiency, employing chromatography-free techniques to achieve high yields .
Chemical Reactions Analysis
N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding fluorenone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert ketones to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles. Common reagents used in these reactions include Grignard reagents, reducing agents like LiAlH4, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s stability and electronic properties make it useful in the development of biosensors and other diagnostic tools.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent hole-transporting properties
Mechanism of Action
The mechanism of action of N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine involves its interaction with molecular targets through its fluorenyl groups. These groups facilitate electron transport and stability, making the compound effective in electronic applications. In biological systems, its mechanism may involve interactions with cellular components, although detailed pathways are still under investigation .
Comparison with Similar Compounds
Fluorene derivatives are widely employed in organic electronics and synthesis due to their tunable electronic properties and thermal stability. Below is a comparative analysis of BFA with structurally related compounds:
Structural and Physical Properties
Key Observations :
- Steric Effects : BFA’s diphenyl groups provide greater steric bulk than the methylphenyl group in , enhancing thermal stability and reducing aggregation in thin-film applications.
- Electronic Tuning : EBL-C’s benzo[b]fluorenyl extension and deeper HOMO (-5.4 eV vs. BFA’s ~-5.1 eV inferred) improve hole-blocking efficiency in OLEDs, reducing exciton quenching .
- Solubility : Alkoxy-substituted fluorenes (e.g., dyes in ) exhibit better solubility than BFA due to polar side chains, critical for solution-processed devices.
OLED Efficiency :
- BFA’s diphenyl groups contribute to a high glass-transition temperature (Tg ), stabilizing device layers under thermal stress. However, EBL-C’s benzo[b]fluorenyl moiety extends π-conjugation, improving charge confinement and increasing OLED external quantum efficiency (EQE) by 2% compared to simpler fluorene derivatives .
Catalytic Activity :
- BFA’s amine group and bulky fluorenyl framework facilitate catalysis in carbon-carbon bond-forming reactions, such as alkyl halide synthesis . Derivatives with smaller substituents (e.g., ) may lack the steric bulk required for selective catalysis.
Dye-Sensitized Solar Cells (DSSCs) :
- Fluorene-based dyes with bis(9,9-dimethylfluoren-2-yl)amino (FA) donors (e.g., dye 99 in ) achieve 10.5% PCE, but alkoxy-substituted analogs (dyes 100–102) show 12–13% PCE due to enhanced electron-donating ability and reduced recombination . BFA’s diphenyl groups may hinder solubility, limiting its utility in DSSCs.
Biological Activity
N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine, also known by its CAS number 1456702-56-9, is a synthetic organic compound that belongs to the class of triarylamines. Its unique structure features a fluorene core with two methyl groups and a diphenylamine moiety, which contributes to its promising applications in optoelectronics and potential biological activities.
The molecular formula of this compound is C₄₀H₃₁N, with a molecular weight of 525.7 g/mol. The compound exhibits significant thermal stability and electronic properties that make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaics .
The biological activity of this compound is primarily linked to its role as a hole transport material in organic electronics. However, emerging studies suggest potential antimicrobial properties that warrant further investigation.
Target of Action
While primarily used in optoelectronic applications, preliminary research indicates that this compound might interact with various biological targets, enhancing the efficacy of certain dye molecules used in solar cells and potentially influencing cellular pathways related to light absorption .
Biological Activity Studies
Recent investigations into the biological activity of compounds related to this compound have shown promising results:
- Antimicrobial Activity : A study evaluated derivatives of fluorenyl-hydrazinthiazoles synthesized from related structures. While the minimum inhibitory concentration against multidrug-resistant strains was relatively high (>256 μg/mL), some derivatives demonstrated activity against Gram-positive bacteria .
- Cellular Effects : The compound's interaction with cellular components may enhance the absorption characteristics of dyes used in solar cells, indirectly suggesting a mechanism that could be explored for therapeutic applications.
Case Studies
A few notable studies have been conducted on related compounds that provide insight into the potential biological activities:
Q & A
(Basic) What are the recommended synthetic routes for N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine, and how can reaction conditions be optimized for high yield?
Methodological Answer:
The compound is typically synthesized via Buchwald-Hartwig amination or Ullmann coupling , leveraging palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) to couple aromatic amines with halogenated fluorene derivatives. Key steps include:
- Precursor preparation : 9,9-Dimethylfluoren-2-amine and 9,9-diphenyl-2-bromofluorene are common starting materials.
- Reaction optimization :
- Catalyst loading : 2–5 mol% Pd catalyst with ligand-to-metal ratios of 2:1 improve coupling efficiency .
- Solvent system : Toluene or dioxane at 100–120°C under inert atmosphere (N₂/Ar) minimizes side reactions.
- Base selection : Cs₂CO₃ or K₃PO₄ enhances deprotonation of the amine group.
- Purification : Column chromatography (hexane:ethyl acetate gradients) yields >90% purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
